1-Amino-3-(azepan-1-yl)propan-2-ol
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Overview
Description
1-Amino-3-(azepan-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H20NO2 and a molecular weight of 172.27 g/mol. . This compound is characterized by the presence of an amino group, an azepane ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol involves several steps. One common method includes the reaction of azepane with epichlorohydrin, followed by the addition of ammonia to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Amino-3-(azepan-1-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(azepan-1-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(azepan-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the azepane ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-3-(azepan-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-3-(piperidin-1-yl)propan-2-ol: This compound has a piperidine ring instead of an azepane ring, which may result in different chemical and biological properties.
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol: The presence of a pyrrolidine ring makes this compound structurally similar but with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the combination of functional groups, which provide a distinct set of chemical and biological properties .
Properties
IUPAC Name |
1-amino-3-(azepan-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-7-9(12)8-11-5-3-1-2-4-6-11/h9,12H,1-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQOSDAWMDMNMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588479 |
Source
|
Record name | 1-Amino-3-(azepan-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953743-40-3 |
Source
|
Record name | 1-Amino-3-(azepan-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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